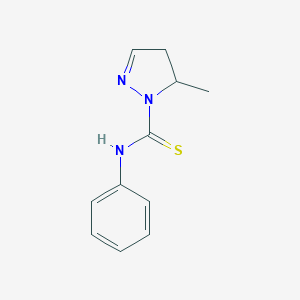
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation. N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has also been shown to induce apoptosis in cancer cells, which may be due to its ability to activate the caspase pathway. In addition, N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been shown to have antifungal properties, which may be due to its ability to inhibit the growth of certain fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is also relatively easy to synthesize, which makes it readily available for use in various experiments. However, one of the limitations of using N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide. One area of research is the development of N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide-based metal complexes for use in catalysis and material science. Another area of research is the study of N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide as a photosensitizer in photodynamic therapy. In addition, further studies are needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide and its potential applications in cancer treatment and inflammation.
Méthodes De Synthèse
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been synthesized using different methods. One of the most commonly used methods is the reaction of 2,3-dimethylphenyl hydrazine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride. This method yields N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide with a purity of up to 98%. Another method involves the reaction of 2,3-dimethylphenyl hydrazine with 4-chlorobutyryl chloride, followed by cyclization with sodium ethoxide. This method yields N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide with a purity of up to 96%.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields. It has been shown to have anticancer, anti-inflammatory, and antifungal properties. N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has also been studied for its potential use as a photosensitizer in photodynamic therapy. In addition, N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propriétés
Nom du produit |
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide |
|---|---|
Formule moléculaire |
C13H15N3O |
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
N-(2,3-dimethylphenyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H15N3O/c1-9-5-4-6-12(10(9)2)15-13(17)11-7-14-16(3)8-11/h4-8H,1-3H3,(H,15,17) |
Clé InChI |
WJHDPSWAEXWBMD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN(N=C2)C)C |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)C2=CN(N=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



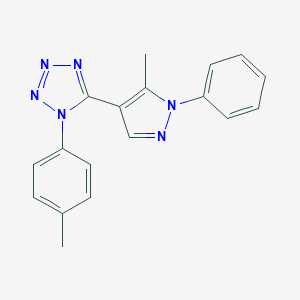
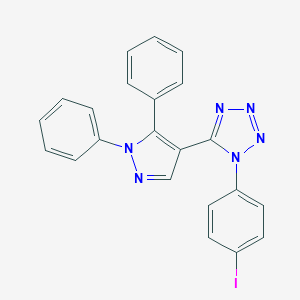
![5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine](/img/structure/B258188.png)
![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)
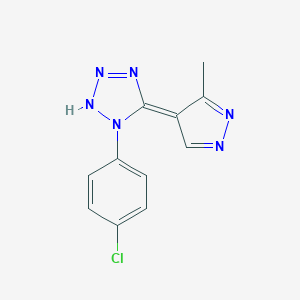
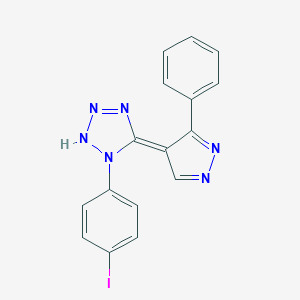

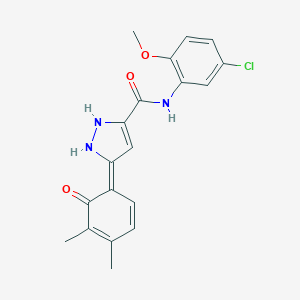

![10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2',3':4,5]pyrimido[1,2-c]phthalazin-12-one](/img/structure/B258202.png)
![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
